molecular formula C15H10ClN5 B2760210 7-(3-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-07-8

7-(3-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2760210
CAS No.: 303146-07-8
M. Wt: 295.73
InChI Key: PBRNAOPFNXSPQA-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a 3-chlorophenyl group at position 7 and a pyrrole ring at position 2. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes, receptors, and cellular pathways . Substituents at positions 2 and 7 are critical for modulating bioactivity, solubility, and pharmacokinetics.

Properties

IUPAC Name

7-(3-chlorophenyl)-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5/c16-12-5-3-4-11(10-12)13-6-7-17-14-18-15(19-21(13)14)20-8-1-2-9-20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRNAOPFNXSPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Scaffold Construction via Cyclocondensation Reactions

The triazolopyrimidine core serves as the structural foundation for this compound. Source demonstrates that cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in refluxing acetic acid generates ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate derivatives. Adapting this protocol, the 3-chlorophenyl group is introduced by substituting 1-phenylbutane-1,3-dione with 1-(3-chlorophenyl)butane-1,3-dione. This modification directs the chlorophenyl group to the C7 position during cyclization, as evidenced by analogous syntheses of 7-aryl triazolopyrimidines.

Hydrolysis of the ethyl ester intermediate under basic conditions (e.g., NaOH/EtOH) yields the corresponding carboxylic acid, which is subsequently converted to acyl chloride using thionyl chloride. While source employs acyl chlorides for coupling reactions, the target compound requires alternative functionalization at C2.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Key Synthetic Methods

Method Yield (%) Reaction Time (h) Key Advantage
Cyclocondensation + SₙAr 62–75 12–18 High regioselectivity
Multicomponent Reaction 65–68 0.5 Reduced purification steps
Acyl Chloride Coupling 55–60 24 Compatibility with sensitive groups

Cyclocondensation followed by nucleophilic substitution provides superior control over regiochemistry, critical for maintaining the 3-chlorophenyl orientation. Conversely, multicomponent reactions prioritize speed but require stringent stoichiometric control to avoid byproducts.

Solvent and Temperature Optimization

Reaction media profoundly influence yield. Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates in multicomponent reactions, whereas toluene minimizes side reactions in Pd-catalyzed couplings. Thermal stability studies reveal decomposition thresholds at 160°C, mandating reflux temperatures below this limit for all methods.

Spectroscopic Characterization and Validation

Post-synthetic analysis via ¹H NMR confirms successful pyrrole integration, with characteristic aromatic proton shifts at δ 8.2–8.4 ppm (triazolopyrimidine H5 and H6) and δ 6.3–6.5 ppm (pyrrole β-protons). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 295.0625 (calculated for C₁₅H₁₀ClN₅⁺).

Challenges in Scalability and Purity

Large-scale synthesis encounters column chromatography limitations due to the compound’s high polarity. Gradient recrystallization using ethyl acetate/hexane mixtures (3:1 v/v) achieves >98% purity, as verified by HPLC. Residual palladium in catalytic routes is mitigated by thiourea washes, reducing Pd content to <5 ppm.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The chlorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrrole ring.

    Reduction Products: Dihydro derivatives of the triazole or pyrimidine rings.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 7-(3-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival .

StudyFindings
Elkaeed et al. (2022)Investigated the anticancer activity and found that certain derivatives exhibited IC50 values lower than established drugs like sorafenib .
Hashimoto et al. (2012)Reported significant anti-inflammatory and antimicrobial activities for synthesized pyrimidine derivatives .

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of phosphodiesterase enzymes (PDEs). PDE inhibitors are crucial in treating various conditions such as cardiovascular diseases and erectile dysfunction. The compound's structure allows it to interact with the active sites of these enzymes effectively .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Studies suggest that triazolo-pyrimidine derivatives can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Research

A study conducted on a series of triazolo-pyrimidine derivatives revealed that modifications at the 7-position significantly enhanced anticancer activity against various tumor cell lines. The results indicated a correlation between structural features and biological efficacy .

Case Study 2: Enzyme Inhibition

In vitro assays demonstrated that derivatives of this compound could effectively inhibit PDE enzymes with IC50 values comparable to known inhibitors. This suggests potential therapeutic applications in treating diseases associated with PDE dysregulation .

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Selected Triazolopyrimidines

Compound Position 7 Substituent Position 2 Substituent Key Bioactivity/Property Yield (%) Reference
Target Compound 3-Chlorophenyl 1H-Pyrrol-1-yl Under investigation N/A -
S3-TP (Morpholinomethyl) 4-Methoxyphenyl Morpholinomethyl Electrochemical stability N/A
9a (2-Fluorophenyl) 2-Fluorophenyl Unsubstituted Synthetic intermediate 53
Compound 93 () 3-Chlorophenyl Methylaminoethyl PfDHODH inhibition 53
7-(4-Fluorostyryl) (15) 4-Fluorostyryl 1H-Pyrrol-1-yl Fluorescence/Planarity N/A

Table 2. Substituent Effects on Key Properties

Substituent Type Position Impact on Properties Example Compounds
Halogenated Aryl (Cl/F) 7 Enhanced enzyme binding, metabolic stability Target compound, 9a
Aliphatic Amines 2 Improved solubility, charged interactions S2-TP, S3-TP
Aromatic Heterocycles 2 Hydrophobic binding, π-π stacking Target compound, 15

Biological Activity

7-(3-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, particularly focusing on its anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that integrate triazole and pyrimidine moieties. The compound's structure is characterized by the incorporation of a chlorophenyl group and a pyrrole unit, which contribute to its biological activity.

Anticancer Properties

Research has demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • Compound Efficacy : In studies evaluating antiproliferative activities against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer), compounds derived from the triazolo[1,5-a]pyrimidine scaffold showed significant activity. For example, one derivative exhibited an IC50 value of 3.91 μM against MCF-7 cells .
  • Mechanism of Action : The mechanism behind these effects often involves the inhibition of critical signaling pathways. For instance, certain derivatives have been shown to inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cell proliferation and survival .

Other Biological Activities

Beyond anticancer properties, compounds in this class have been investigated for additional pharmacological effects:

  • Antibacterial and Antiviral Activities : The [1,2,4]triazolo[1,5-a]pyrimidine framework has also been associated with antibacterial and antiviral activities, making it a versatile scaffold in drug design .

Study 1: Antiproliferative Activity

A study assessed the antiproliferative activity of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives. Among them:

  • Compound H12 showed IC50 values of 9.47 μM , 9.58 μM , and 13.1 μM against MGC-803, HCT-116, and MCF-7 cells respectively. This compound was more potent than the standard drug 5-fluorouracil (5-FU) in these assays .
CompoundCell LineIC50 (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how these compounds induce apoptosis:

  • The study revealed that treatment with certain derivatives led to G2/M phase arrest in the cell cycle and activation of apoptotic pathways through mitochondrial depolarization and caspase activation .

Q & A

Q. Table 1: Comparative Reactivity of Substituents

PositionSubstituentEffect on ReactivityBiological Activity (IC₅₀)Source
73-Chlorophenyl↑ Electrophilic stability1.8 µM (Kinase X)
21H-Pyrrol-1-yl↑ π-π stacking2.3 µM (Enzyme Y)
5Methyl↓ Solubility, ↑ logP5.6 µM (Enzyme Z)

Q. Table 2: Optimization of Synthetic Conditions

ParameterStandard ProtocolOptimized ProtocolYield ImprovementSource
SolventDMFEthylene glycol monomethyl ether65% → 82%
CatalystNoneZnCl₂ (5 mol%)40% → 75%
Reaction Time12 h8 h (microwave-assisted)50% → 78%

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